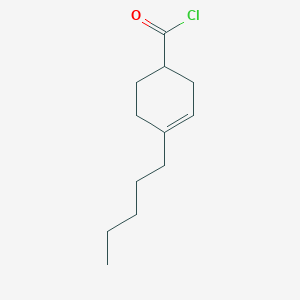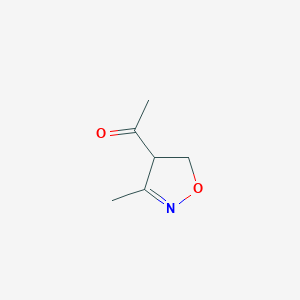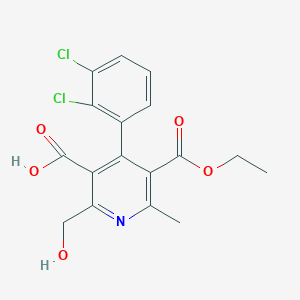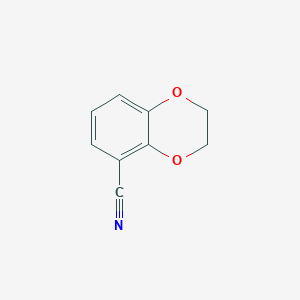
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance and has a molecular weight of 161.16 .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is 1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a solid substance . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Anticonvulsant Activity
A study on the synthesis and anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid demonstrated the potential of derivatives of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile for anticonvulsant applications. These compounds, synthesized through alkaline hydrolysis and subsequent reactions, were evaluated for their anticonvulsant activity, showcasing the relevance of this chemical structure in the development of new therapeutic agents for seizure disorders (Arustamyan et al., 2019).
Anti-cancer Activities
Research exploring the synthesis and reactions of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) unveiled significant anti-cancer activities. This work highlights the synthetic potential of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile derivatives, which upon reaction with various compounds, produce heterocyclic compounds with elucidated structures and promising anti-cancer properties (Abdel-fattah & Elsayed, 2009).
Inhibitory Activity on Advanced Glycation End Products
The synthesis and evaluation of effects on in vitro pentosidine formation of related compounds to 2,3-dihydro-1,4-benzodioxine-5-carbonitrile showed inhibitory activity on the formation of pentosidine, an advanced glycation end product. This suggests the potential of these compounds in preventing or treating diseases associated with AGEs, such as diabetes and its complications (Okuda et al., 2014).
Bacterial Biofilm Inhibition and Cytotoxicity
A study focusing on the synthesis, bacterial biofilm inhibition, and cytotoxicity of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed that certain synthesized molecules displayed significant inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Additionally, these compounds exhibited mild cytotoxicity, suggesting their potential as antibacterial agents with reduced side effects (Abbasi et al., 2020).
Monoamine Oxidase Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine were synthesized and evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurological disorders like Parkinson's disease. This research indicates that benzodioxane derivatives are potent MAO-B inhibitors, proposing them as promising leads for the development of selective MAO-B inhibitors for therapeutic applications (Engelbrecht, Petzer, & Petzer, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQCWLSQDNACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383532 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
CAS RN |
148703-14-4 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
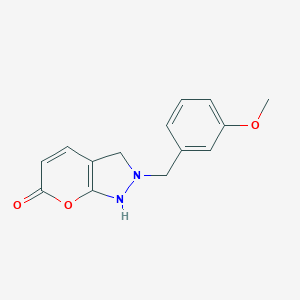
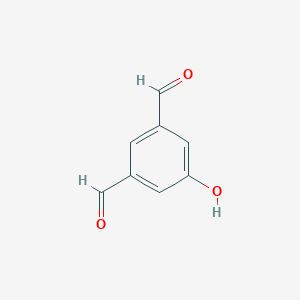
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
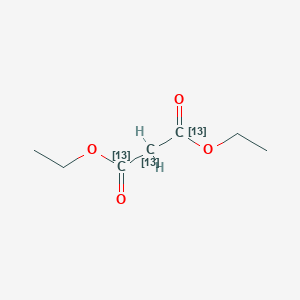
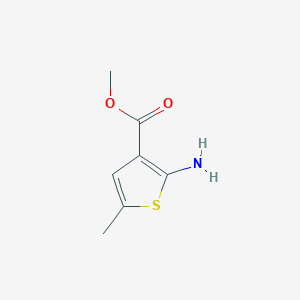
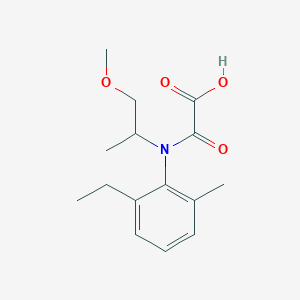
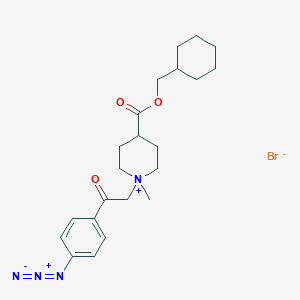
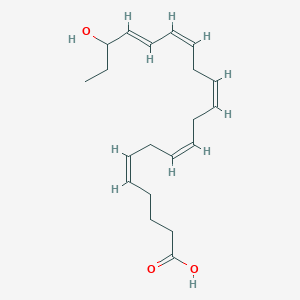

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
